molecular formula C23H24ClNO5 B589411 3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride CAS No. 1329488-61-0

3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride

Cat. No. B589411
CAS RN: 1329488-61-0
M. Wt: 432.875
InChI Key: QRDDBOMVDDCUHX-BOIBLEOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride is a labelled amino acid with the CAS number 1329488-61-0 . It is a synthetic amino acid precursor of Norepinephrine . The compound appears as a white solid and is soluble in DMSO .


Molecular Structure Analysis

The molecular formula of the compound is C21 [13C]2H23 [15N]O5.HCl . The IUPAC name is (2R,3R)-2- (15N)azanyl-3- [3,4-bis (phenylmethoxy)phenyl]-3-hydroxy (1,2-13C2)propanoic acid;hydrochloride .


Physical And Chemical Properties Analysis

The compound is a white solid and is soluble in DMSO . Its molecular weight is 432.87 .

Scientific Research Applications

Droxidopa in Neurodegenerative Disorders

Droxidopa, a prodrug metabolized to norepinephrine, has been utilized in the treatment of orthostatic hypotension (OH) symptoms across various neurodegenerative conditions, including Parkinson's Disease (PD) and Multiple System Atrophy (MSA). Its efficacy extends to improving symptoms such as dizziness and blood pressure regulation upon posture changes. However, the long-term effects and broader applications in neurodegenerative diseases warrant further investigation due to the preliminary nature of these findings and the requirement for additional randomized clinical trials (Pérez-Lloret et al., 2014; Pérez-Lloret et al., 2019).

Biocatalytic Synthesis and Structural Optimization

Research has also delved into the structural optimization of enzymes like SadA for the biocatalytic synthesis of droxidopa precursors. This includes enhancing enzyme activity for the synthesis of N-succinyl-l-threo-3,4-dimethoxyphenylserine, a precursor to droxidopa, showcasing the potential for improved industrial biocatalyst designs (Qin et al., 2014).

Contamination and Stability Studies

Investigations into droxidopa's stability and potential contamination with harmful compounds like dihydroxyphenylacetaldehyde (DOPAL) have been conducted, revealing insights into the chemical stability and safety of droxidopa formulations. Such studies are crucial for ensuring the therapeutic efficacy and safety of droxidopa as a medication (Holmes et al., 2010; Kumar et al., 2016).

Synthesis and Characterization

Efforts to synthesize and characterize droxidopa and its derivatives have expanded the understanding of its chemical properties, offering pathways for potential new therapeutic agents and applications in medicinal chemistry (Hongbo et al., 2010).

properties

IUPAC Name

(2R,3R)-2-(15N)azanyl-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy(1,2-13C2)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5.ClH/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17;/h1-13,21-22,25H,14-15,24H2,(H,26,27);1H/t21-,22-;/m1./s1/i21+1,23+1,24+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDDBOMVDDCUHX-BOIBLEOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@H]([13C@H]([13C](=O)O)[15NH2])O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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